molecular formula C23H27N3O5S2 B2841149 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-99-4

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2841149
CAS No.: 533868-99-4
M. Wt: 489.61
InChI Key: SASSMNAWVUFIRT-VHXPQNKSSA-N
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholino moiety.

    Sulfonylation: The sulfonyl group can be added through sulfonyl chloride reagents under basic conditions.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the sulfonylated morpholino compound under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible moieties within the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, this compound might be explored for its therapeutic potential. It could serve as a candidate for the development of new pharmaceuticals, particularly if it exhibits activity against specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: can be compared to other benzothiazole derivatives, morpholino compounds, and sulfonyl-containing molecules.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their functional groups.

    Morpholino Compounds: Morpholine and its derivatives, such as morpholinoethanol, exhibit similar structural features but lack the sulfonyl and benzothiazole moieties.

    Sulfonyl-Containing Molecules: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups, but they have different overall structures and properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-30-19-7-6-8-20-21(19)25(4)23(32-20)24-22(27)17-9-11-18(12-10-17)33(28,29)26-13-15(2)31-16(3)14-26/h6-12,15-16H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASSMNAWVUFIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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